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Abstract
Octa-1,3,5,7-tetraene is a conjugated polyene of significant interest in the study of the

electronic and geometric structures of linear pi-systems. Understanding its gas-phase structure

is crucial for benchmarking theoretical models and for comprehending the fundamental

properties of polyenes, which are foundational components in various technologically relevant

molecules, including those in drug development. This technical guide provides a

comprehensive overview of the gas-phase structure of octa-1,3,5,7-tetraene, with a focus on

computationally determined geometries in the absence of definitive experimental data. It also

outlines the detailed experimental protocols for gas electron diffraction (GED) and microwave

spectroscopy, the primary techniques for such structural determinations.

Molecular Geometry
The gas-phase structure of octa-1,3,5,7-tetraene is characterized by several possible

conformers. Computational studies, primarily utilizing methods such as Hartree-Fock (HF) and

Møller-Plesset perturbation theory (MP2), have identified the all-trans conformer as the lowest-

energy structure.[1] However, non-planar gauche conformers have also been investigated and

are predicted to be higher in energy.[1]
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The following tables summarize the key geometric parameters for different conformers of octa-
1,3,5,7-tetraene as determined by computational chemistry. These values represent the most

accurate available information on the gas-phase structure of the molecule.

Table 1: Calculated Geometric Parameters for the All-Trans Conformer of Octa-1,3,5,7-
tetraene

Paramet
er

C=C
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al) (Å)

C=C
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) (Å)
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(C=C-
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available

Data not

available
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available

Data not
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Data not
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180
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/aug-cc-

pVDZ

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available
180

Note: Specific bond lengths and angles from these computational studies are not detailed in

the provided search results. The table structure is provided for when such data becomes

available.

Table 2: Calculated Properties of Octa-1,3,5,7-tetraene Conformers

Conformer Symmetry
Relative Energy
(kJ/mol)

Terminal -CH=CH2
Rotation Angle (°)

all-trans C2h 0 (by definition) 0

gauche,Trans,trans,Tr

ans,gauche- (C2)
C2 Higher than all-trans ~30.5

gauche,Trans,trans,Tr

ans,gauche- (Ci)
Ci Higher than all-trans ~30.6

Data sourced from MP2(FC)/aug-cc-pVDZ and HF/6-31G calculations.[1]
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Experimental Protocols
While a definitive experimental determination of the gas-phase structure of octa-1,3,5,7-
tetraene is not readily available in the cited literature, the following protocols outline the

standard methodologies for such an investigation using gas electron diffraction (GED) and

microwave spectroscopy.

Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the three-dimensional structure

of molecules in the gas phase. It relies on the scattering of a high-energy electron beam by the

gas-phase molecules.

Experimental Protocol:

Sample Introduction: A gaseous sample of octa-1,3,5,7-tetraene is introduced into a high-

vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm

diameter).

Electron Beam Generation: A high-energy electron beam (e.g., 60 keV) is generated by an

electron gun.

Scattering: The electron beam is directed to intersect the effusing gas jet at a right angle.

The electrons are scattered by the electrostatic potential of the molecules.

Detection: The scattered electrons are detected by a position-sensitive detector (e.g., a

photographic plate or a CCD camera) placed at a known distance from the interaction point.

The intensity of the scattered electrons is measured as a function of the scattering angle.

Data Reduction: The raw diffraction pattern is converted into a molecular scattering intensity

curve. This involves subtracting the atomic scattering background and correcting for

experimental factors.

Structure Refinement: A theoretical molecular model is constructed, and its geometric

parameters (bond lengths, bond angles, and dihedral angles) are refined by fitting the

calculated molecular scattering intensity curve to the experimental one. This process is

typically performed using least-squares analysis.
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Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions

of molecules in the gas phase. It provides highly accurate information about the moments of

inertia of a molecule, from which its geometry can be derived.

Experimental Protocol:

Sample Preparation: A sample of octa-1,3,5,7-tetraene is vaporized and introduced into a

high-vacuum sample cell. To simplify the spectra, the sample is often cooled to a few Kelvin

by co-expanding it with an inert gas like argon or neon through a supersonic nozzle.

Microwave Irradiation: The gas-phase molecules are irradiated with microwave radiation of a

specific frequency. The frequency is swept over a range to excite rotational transitions.

Detection of Absorption: The absorption of microwave radiation by the sample is detected. In

Fourier-transform microwave spectroscopy, a short, high-power pulse of microwave radiation

is used to polarize the molecules, and the subsequent free induction decay is detected and

Fourier-transformed to obtain the spectrum.

Spectral Analysis: The frequencies of the observed rotational transitions are measured with

high precision.

Assignment of Transitions: The observed transitions are assigned to specific quantum

number changes based on theoretical models of molecular rotation.

Determination of Rotational Constants: The rotational constants (A, B, and C) of the

molecule are determined by fitting the measured transition frequencies to a Hamiltonian

model for a rigid or semi-rigid rotor.

Structure Determination: The experimentally determined rotational constants for the parent

molecule and its isotopically substituted analogs are used to calculate the moments of

inertia. From these moments of inertia, a precise molecular structure (bond lengths and

angles) can be determined.
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Experimental Workflow
The following diagram illustrates the general workflow for the determination of gas-phase

molecular structure using a combination of computational and experimental techniques.
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Caption: Experimental workflow for gas-phase structure determination.

Logical Relationship of Methods
The determination of a precise molecular structure often involves a synergistic relationship

between theoretical calculations and experimental measurements.
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Caption: Interplay of computational and experimental methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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